molecular formula C5H7NS B1360104 2,4-Dimethylthiazole CAS No. 541-58-2

2,4-Dimethylthiazole

Cat. No. B1360104
Key on ui cas rn: 541-58-2
M. Wt: 113.18 g/mol
InChI Key: OBSLLHNATPQFMJ-UHFFFAOYSA-N
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Patent
US07358376B2

Procedure details

To a solution of 2,4 dimethylthiazole (2 g) in dry tetrahydrofuran (20 ml) at −70° C. under argon was added 1.6M n-butyllithium in hexanes (12 ml) dropwise, keeping the temperature below −70° C. After stirring at −60° C. for 30 minutes, N-methoxy-N-methylacetamide (1.9 ml) was added. The mixture was allowed to warm to ambient temperature and was then partitioned between water and ethyl acetate The organic phase was dried (MgSO4) and the solvent removed under reduced pressure to yield a yellow oil. This was purified by column chromatography using a isohexane to 40% ethyl acetate/isohexane gradient as the eluent to yield the product as a yellow oil (630 mg, 23%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Yield
23%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][CH:4]=[C:5]([CH3:7])[N:6]=1.C([Li])CCC.CON(C)[C:16](=[O:18])[CH3:17]>O1CCCC1>[CH3:7][C:5]1[N:6]=[C:2]([CH2:1][C:16](=[O:18])[CH3:17])[S:3][CH:4]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
CC=1SC=C(N1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Name
hexanes
Quantity
12 mL
Type
solvent
Smiles
Step Two
Name
Quantity
1.9 mL
Type
reactant
Smiles
CON(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-60 °C
Stirring
Type
CUSTOM
Details
After stirring at −60° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −70° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CUSTOM
Type
CUSTOM
Details
was then partitioned between water and ethyl acetate The organic phase
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a yellow oil
CUSTOM
Type
CUSTOM
Details
This was purified by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1N=C(SC1)CC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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